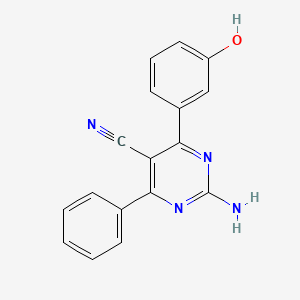
A1AR antagonist 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of A1AR antagonist 2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by pharmaceutical companies and research institutions. general methods for synthesizing adenosine receptor antagonists often involve the use of nucleophilic substitution reactions, cyclization reactions, and various purification techniques .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of automated reactors, continuous flow systems, and advanced purification methods such as high-performance liquid chromatography (HPLC) to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
A1AR antagonist 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may produce a ketone or aldehyde derivative, while reduction may yield an alcohol derivative .
Applications De Recherche Scientifique
A1AR antagonist 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationships of adenosine receptor antagonists.
Biology: Investigated for its role in modulating cellular signaling pathways and its effects on various biological processes.
Medicine: Explored for its potential therapeutic applications in treating conditions such as heart failure, arrhythmias, and neurodegenerative diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery
Mécanisme D'action
A1AR antagonist 2 exerts its effects by binding to the A1 adenosine receptor and blocking its activation by endogenous adenosine. This inhibition prevents the downstream signaling pathways associated with the receptor, which include the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate (cAMP) levels, and modulation of various ion channels. The molecular targets and pathways involved in this mechanism are critical for understanding the compound’s therapeutic potential .
Comparaison Avec Des Composés Similaires
A1AR antagonist 2 is unique in its high affinity and selectivity for the A1 adenosine receptor compared to other adenosine receptor antagonists. Similar compounds include:
KW3902: Another A1 adenosine receptor antagonist with renal protective effects.
BG9928: Known for its high affinity for the A1 adenosine receptor and selectivity over other subtypes.
SLV320: Demonstrates similar pharmacological effects and is in clinical development for various indications
These compounds share similar mechanisms of action but differ in their chemical structures, pharmacokinetic properties, and specific therapeutic applications.
Propriétés
Formule moléculaire |
C17H12N4O |
|---|---|
Poids moléculaire |
288.30 g/mol |
Nom IUPAC |
2-amino-4-(3-hydroxyphenyl)-6-phenylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C17H12N4O/c18-10-14-15(11-5-2-1-3-6-11)20-17(19)21-16(14)12-7-4-8-13(22)9-12/h1-9,22H,(H2,19,20,21) |
Clé InChI |
HLNXFOVLLWEQOT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=NC(=N2)N)C3=CC(=CC=C3)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406719.png)
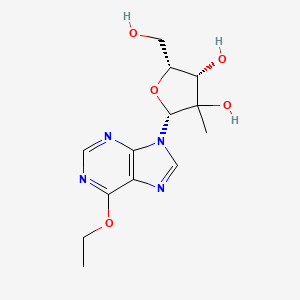
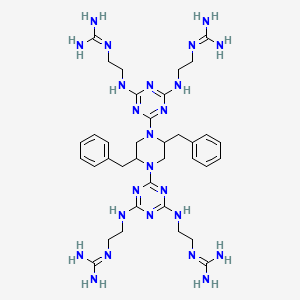
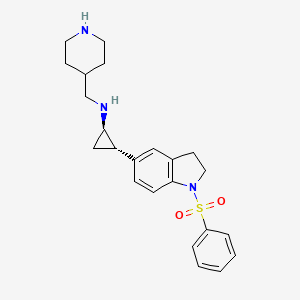
![1-[3-[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-2,6-dioxopurin-1-yl]propyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B12406738.png)

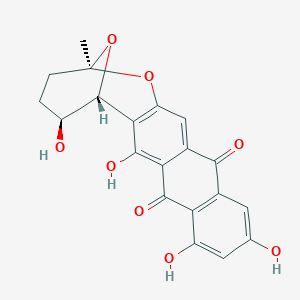

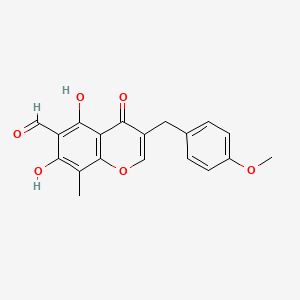

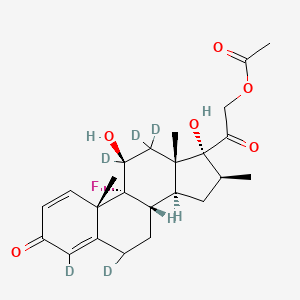
![(1S,2R,3S,5R,6R,7R,8S,9R)-2,8-dihydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B12406772.png)
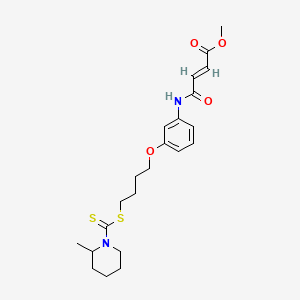
![(2S)-8-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B12406782.png)
